molecular formula C17H19Cl2NO4S B7480780 N1-(3,4-dimethoxyphenethyl)-2,4-dichloro-5-methylbenzene-1-sulfonamide

N1-(3,4-dimethoxyphenethyl)-2,4-dichloro-5-methylbenzene-1-sulfonamide

Cat. No.: B7480780
M. Wt: 404.3 g/mol
InChI Key: RAQQCXKKSAULND-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-2,4-dichloro-5-methylbenzene-1-sulfonamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dimethoxyphenethyl and dichloromethylbenzene sulfonamide groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-2,4-dichloro-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3,4-dimethoxyphenethylamine with 2,4-dichloro-5-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenethyl)-2,4-dichloro-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, often in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfonic acids, oxidized derivatives.

    Reduction: Amines, reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N1-(3,4-dimethoxyphenethyl)-2,4-dichloro-5-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-2,4-dichloro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.

    3,4-Dimethoxyphenylacetic acid: A related compound with similar structural features.

    3,4-Dimethoxyphenethyl alcohol: Another related compound with a similar phenethyl structure.

Uniqueness

N1-(3,4-dimethoxyphenethyl)-2,4-dichloro-5-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO4S/c1-11-8-17(14(19)10-13(11)18)25(21,22)20-7-6-12-4-5-15(23-2)16(9-12)24-3/h4-5,8-10,20H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQQCXKKSAULND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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